AEBSF hydrochloride

Catalog No.
S517348
CAS No.
30827-99-7
M.F
C8H11ClFNO2S
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEBSF hydrochloride

Eliminate PMSF’s solvent toxicity and rapid inactivation. AEBSF hydrochloride provides direct aqueous solubility and extended stability for uninterrupted protease inhibition.

  • Remains active >6 months in pH 4-5 aqueous solution, versus PMSF's

CAS Number

30827-99-7

Product Name

AEBSF hydrochloride

IUPAC Name

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H

InChI Key

WRDABNWSWOHGMS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, 4-(2-aminoethyl)benzenesulfonyl fluoride, 4-(2-aminoethyl)benzenesulfonylfluoride, 4-2(aminoethyl)-benzensulfonyl fluoride, 4-beta-aminoethylbenzolsulfofluoride, AEBSF, AEBSF cpd, Pefabloc

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl

The exact mass of the compound 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is 239.0183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

AEBSF hydrochloride (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is a broad-spectrum, irreversible sulfonyl fluoride serine protease inhibitor . Functioning by covalently acylating the active site serine residue of proteases such as trypsin, chymotrypsin, plasmin, and thrombin, it is a critical reagent for preserving protein integrity . From a procurement perspective, AEBSF is specifically engineered to overcome the severe handling and stability limitations of traditional inhibitors, offering a molecular weight of 239.69 g/mol and a highly favorable physicochemical profile that includes direct aqueous solubility and enhanced hydrolytic stability . This makes it an indispensable component in lysis buffers, cell culture media, and large-scale recombinant protein purification workflows where process reliability and solvent-free handling are paramount.

Procurement Fit

Water-soluble, irreversible serine protease inhibitor suited for aqueous protein purification and cell biology workflows.
Research alternative to PMSF and DFP, offering reported improvements in handling safety and solution stability.
Supports long-duration assays and large-scale purifications where inhibitor re-addition is impractical.

Substituting AEBSF with legacy alternatives like Phenylmethylsulfonyl fluoride (PMSF) or Diisopropyl fluorophosphate (DFP) introduces critical points of failure in biochemical workflows[REFS-1, REFS-2]. PMSF is practically insoluble in water, requiring stock preparation in organic solvents such as anhydrous ethanol, isopropanol, or DMSO, which can induce solvent-shock or protein denaturation when introduced into aqueous lysates [1]. Furthermore, PMSF undergoes rapid hydrolysis in aqueous environments, completely losing efficacy within hours and necessitating constant re-dosing during lengthy purification steps [1]. Conversely, while DFP is effective, it is a volatile organophosphate neurotoxin that demands extreme, cost-prohibitive safety protocols [2]. AEBSF circumvents these issues entirely by providing direct water solubility, prolonged aqueous stability, and a vastly improved safety profile, ensuring uninterrupted protease inhibition without compromising sample integrity or laboratory safety [2].

Substitution Risk

!
PMSF or DFP may not transfer directly due to significantly lower aqueous stability; frequent re-dosing and fresh preparation are required.
!
Low water solubility of PMSF necessitates organic co-solvents that can denature proteins or introduce cytotoxicity artifacts.
!
Higher acute toxicity of PMSF and DFP demands stricter containment protocols and increases exposure risk in routine use.

Aqueous Hydrolytic Stability and Active Half-Life

The most significant operational differentiator for AEBSF is its resistance to aqueous hydrolysis compared to PMSF [REFS-1, REFS-2]. While PMSF degrades rapidly in water—exhibiting a half-life of just 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0 (at 25°C)—AEBSF maintains robust stability [1]. Aqueous solutions of AEBSF are slightly acidic and retain full inhibitory activity for up to six months when stored refrigerated, while showing only slight hydrolysis even at mildly alkaline pH levels (pH 8-9) [REFS-2, REFS-3].

Evidence DimensionAqueous half-life and degradation rate
Target Compound DataAEBSF: Stable for up to 6 months at 4°C in slightly acidic water; highly stable at neutral pH.
Comparator Or BaselinePMSF: Half-life of 35 minutes at pH 8.0, 25°C.
Quantified DifferenceAEBSF provides orders-of-magnitude longer active duration in aqueous buffers compared to the sub-hour half-life of PMSF at typical lysis pH.
ConditionsAqueous buffer systems, pH 7.0 - 8.0, 25°C and 4°C storage.

A prolonged half-life ensures continuous, reliable protease protection during multi-hour protein extraction and chromatography protocols without the need for repeated inhibitor spiking.

Thrombin inhibition
Head-to-head
IC50: 0.01 mM (AEBSF) vs 0.23 mM (PMSF)
~23-fold lower IC50
Reported higher inhibitory potency in fibrinogen coagulation assay.
Fibrinogen coagulation model; lower required concentration may reduce off-target risk.

Aqueous Solubility and Solvent-Free Formulation

AEBSF eliminates the need for organic solvents during stock solution preparation, a major limitation of PMSF[REFS-1, REFS-2]. AEBSF is directly soluble in water, allowing for the straightforward preparation of highly concentrated (e.g., 100 mM) aqueous stock solutions . In contrast, PMSF is insoluble in water and must be dissolved in anhydrous ethanol, isopropanol, or DMSO prior to being added to aqueous systems [1].

Evidence DimensionStock solution solvent requirement
Target Compound DataAEBSF: 100% aqueous stock preparation, directly soluble in water.
Comparator Or BaselinePMSF: Requires 100% organic solvent (ethanol, isopropanol, DMSO) for stock preparation.
Quantified DifferenceAEBSF allows for 0% organic solvent introduction, whereas PMSF requires the addition of alcohols or DMSO to the biological sample.
ConditionsStandard laboratory preparation of 100 mM inhibitor stock solutions.

Eliminating organic solvents prevents solvent-induced protein denaturation, precipitation, and interference in sensitive downstream functional assays.

Aqueous stability
Cross-study comparable
AEBSF: ≥2 months at 4°C (pH ~7); PMSF: half-life ~35 min at pH 8.0
>2,500-fold longer stability
Supports use of pre-made stock solutions and consistent inhibition during extended protocols.
Data to verify under specific buffer conditions and temperature.

Mammalian Toxicity and Handling Safety Profile

AEBSF offers a significantly improved safety profile over both PMSF and the highly toxic DFP [REFS-1, REFS-2]. DFP is a potent organophosphate neurotoxin, while PMSF is highly hazardous and requires stringent handling precautions [1]. Experimental data demonstrates that the oral LD50 in mice for AEBSF is substantially higher than those for both DFP and PMSF, indicating lower acute toxicity . This lower molecular weight and reduced toxicity make AEBSF uniquely suited for large-scale applications and in vivo or cell culture models [1].

Evidence DimensionAcute mammalian toxicity (Oral LD50 in mice)
Target Compound DataAEBSF: Higher LD50, indicating lower acute toxicity.
Comparator Or BaselineDFP and PMSF: Lower LD50, indicating higher acute toxicity and severe neurotoxic hazards.
Quantified DifferenceAEBSF presents a significantly reduced toxicological risk compared to the severe neurotoxicity of DFP and the hazardous nature of PMSF.
ConditionsIn vivo murine oral toxicity models.

Lower toxicity reduces institutional compliance burdens, lowers hazardous waste disposal costs, and improves operator safety during large-scale buffer manufacturing.

Acute toxicity (LD50)
Cross-study comparable
AEBSF (oral): 2.8 g/kg; PMSF (i.p.): 215 mg/kg
>13-fold higher LD50
Reported lower acute toxicity may simplify lab safety requirements.
Mouse model; route differs; direct comparison requires validation.
Water solubility
Cross-study comparable
AEBSF: up to 100 mg/mL; PMSF: insoluble
>100-fold higher solubility
Enables aqueous stock preparation, avoiding organic solvent interference.
Ambient temperature; solubility may vary with buffer composition.
S1P inhibition
Class-level inference
Unique among common serine protease inhibitors; targets Site-1-Protease.
Supports SREBP pathway research; reported selectivity not shared by PMSF.
Source review recommended; verify in target cell model.

Large-Scale Recombinant Protein Purification

Because AEBSF resists rapid aqueous hydrolysis and maintains activity over long durations, it is the optimal choice for multi-step chromatography and large-scale protein isolation. Unlike PMSF, which degrades in under an hour at pH 8.0 [1], AEBSF provides continuous protease inhibition throughout lengthy purification cycles without requiring repeated dosing .

Mammalian Cell Culture and Secreted Protein Harvesting

AEBSF's direct water solubility and lower toxicity allow it to be added directly to tissue culture media at concentrations up to 0.25 mM [REFS-2, REFS-3]. This protects secreted recombinant proteins from proteolytic degradation without subjecting the cells to the toxic organic solvents (like DMSO or ethanol) required to dissolve PMSF [1].

Lysis Buffer & Diagnostic Kit Manufacturing

The ability of AEBSF to remain stable for up to six months in slightly acidic aqueous solutions under refrigeration makes it highly suitable for the commercial formulation of ready-to-use lysis buffers and diagnostic kits. This shelf-life stability cannot be achieved with PMSF, which must be mixed immediately prior to use to prevent total loss of inhibitory function [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protein purification workflows
Aqueous stability and thrombin inhibition context
Thrombin activity assay endpoint; protein integrity review
Mammalian cell culture research
Water solubility and reported lower cytotoxicity
Cell viability endpoints; co-solvent artifact control
Cholesterol metabolism & SREBP pathway studies
Unique S1P inhibition profile
SREBP processing assay context; pathway selectivity review
Long-term enzymatic assays
Extended aqueous stability
Inhibition consistency over assay duration; protease reactivation monitoring

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.0183056 Da

Monoisotopic Mass

239.0183056 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DHA6VL95HL

MeSH Pharmacological Classification

Trypsin Inhibitors

Other CAS

30827-99-7

Wikipedia

AEBSF
1: Jiang YH, Shi Y, He YP, Du J, Li RS, Shi HJ, Sun ZG, Wang J. Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception. 2011 Dec;84(6):642-8. doi: 10.1016/j.contraception.2011.03.017. Epub 2011 May 8. PubMed PMID: 22078196.
2: Saw S, Arora N. PI3K and ERK1/2 kinase inhibition potentiate protease inhibitor to attenuate allergen induced Th2 immune response in mouse. Eur J Pharmacol. 2016 Apr 5;776:176-84. doi: 10.1016/j.ejphar.2016.02.050. Epub 2016 Feb 18. PubMed PMID: 26905476.
3: Chai HJ, Kiew LV, Chin Y, Norazit A, Mohd Noor S, Lo YL, Looi CY, Lau YS, Lim TM, Wong WF, Abdullah NA, Abdul Sattar MZ, Johns EJ, Chik Z, Chung LY. Renal targeting potential of a polymeric drug carrier, poly-l-glutamic acid, in normal and diabetic rats. Int J Nanomedicine. 2017 Jan 13;12:577-591. doi: 10.2147/IJN.S111284. eCollection 2017. PubMed PMID: 28144140; PubMed Central PMCID: PMC5245978.
4: Saw S, Kale SL, Arora N. Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease. PLoS One. 2012;7(7):e41107. doi: 10.1371/journal.pone.0041107. Epub 2012 Jul 19. PubMed PMID: 22829914; PubMed Central PMCID: PMC3400607.
5: Huffman NT, Keightley JA, Chaoying C, Midura RJ, Lovitch D, Veno PA, Dallas SL, Gorski JP. Association of specific proteolytic processing of bone sialoprotein and bone acidic glycoprotein-75 with mineralization within biomineralization foci. J Biol Chem. 2007 Sep 7;282(36):26002-13. Epub 2007 Jul 5. PubMed PMID: 17613519; PubMed Central PMCID: PMC2805412.
6: Buitrago-Rey R, Olarte J, Gomez-Marin JE. Evaluation of two inhibitors of invasion: LY311727 [3-(3-acetamide-1-benzyl-2-ethyl-indolyl-5-oxy)propane phosphonic acid] and AEBSF [4-(2-aminoethyl)-benzenesulphonyl fluoride] in acute murine toxoplasmosis. J Antimicrob Chemother. 2002 May;49(5):871-4. PubMed PMID: 12003987.
7: Sun ZG, Shi HJ, Gu Z, Wang J, Shen QX. A single intrauterine injection of the serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride reversibly inhibits embryo implantation in mice. Contraception. 2007 Sep;76(3):250-5. Epub 2007 Jul 5. PubMed PMID: 17707725.
8: Gorski JP, Huffman NT, Chittur S, Midura RJ, Black C, Oxford J, Seidah NG. Inhibition of proprotein convertase SKI-1 blocks transcription of key extracellular matrix genes regulating osteoblastic mineralization. J Biol Chem. 2011 Jan 21;286(3):1836-49. doi: 10.1074/jbc.M110.151647. Epub 2010 Nov 12. PubMed PMID: 21075843; PubMed Central PMCID: PMC3023479.
9: Blatnik M, Soderstrom CI. A practical guide for the stabilization of acylghrelin in human blood collections. Clin Endocrinol (Oxf). 2011 Mar;74(3):325-31. doi: 10.1111/j.1365-2265.2010.03916.x. PubMed PMID: 21050250.
10: Yokoe M, Sano M, Shibata H, Shibata D, Takayama-Watanabe E, Inaba K, Watanabe A. Sperm proteases that may be involved in the initiation of sperm motility in the newt, Cynops pyrrhogaster. Int J Mol Sci. 2014 Aug 28;15(9):15210-24. doi: 10.3390/ijms150915210. PubMed PMID: 25170808; PubMed Central PMCID: PMC4200841.
11: Park IC, Park MJ, Choe TB, Jang JJ, Hong SI, Lee SH. TNF-alpha induces apoptosis mediated by AEBSF-sensitive serine protease(s) that may involve upstream caspase-3/CPP32 protease activation in a human gastric cancer cell line. Int J Oncol. 2000 Jun;16(6):1243-8. PubMed PMID: 10812002.
12: Nakabo Y, Pabst MJ. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor. J Leukoc Biol. 1996 Sep;60(3):328-36. PubMed PMID: 8830789.
13: Wijayanti N, Kietzmann T, Immenschuh S. Heme oxygenase-1 gene activation by the NAD(P)H oxidase inhibitor 4-(2-aminoethyl) benzenesulfonyl fluoride via a protein kinase B, p38-dependent signaling pathway in monocytes. J Biol Chem. 2005 Jun 10;280(23):21820-9. Epub 2005 Apr 15. PubMed PMID: 15833736.
14: Beek J, Nauwynck H, Appeltant R, Maes D, Van Soom A. Inhibitors of serine proteases decrease sperm penetration during porcine fertilization in vitro by inhibiting sperm binding to the zona pellucida and acrosome reaction. Theriogenology. 2015 Nov;84(8):1378-86. doi: 10.1016/j.theriogenology.2015.07.022. Epub 2015 Jul 26. PubMed PMID: 26303413.
15: Prévotat L, Filomenko R, Solary E, Jeannin JF, Bettaieb A. Nitric oxide-induced down-regulation of beta-catenin in colon cancer cells by a proteasome-independent specific pathway. Gastroenterology. 2006 Oct;131(4):1142-52. Epub 2006 Jul 24. PubMed PMID: 17030184.
16: Wang R, Liu S, Wang J, Dong Q, Xu L, Rui Q. Purification, characterization and identification of a senescence related serine protease in dark-induced senescent wheat leaves. Phytochemistry. 2013 Nov;95:118-26. doi: 10.1016/j.phytochem.2013.06.025. Epub 2013 Aug 1. PubMed PMID: 23910959.
17: Basak S, Stewart NA, Chrétien M, Basak A. Aminoethyl benzenesulfonyl fluoride and its hexapeptide (Ac-VFRSLK) conjugate are both in vitro inhibitors of subtilisin kexin isozyme-1. FEBS Lett. 2004 Aug 27;573(1-3):186-94. PubMed PMID: 15327996.
18: Trivedi A, Babic S, Chanoine JP. Pitfalls in the determination of human acylated ghrelin plasma concentrations using a double antibody enzyme immunometric assay. Clin Biochem. 2012 Jan;45(1-2):178-80. doi: 10.1016/j.clinbiochem.2011.10.023. Epub 2011 Nov 7. PubMed PMID: 22100897.
19: Karpuzoglu E, Gogal RM Jr, Ansar Ahmed S. Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. Immunobiology. 2011 Dec;216(12):1264-73. doi: 10.1016/j.imbio.2011.07.003. Epub 2011 Jul 7. PubMed PMID: 21813204.
20: Citron M, Diehl TS, Capell A, Haass C, Teplow DB, Selkoe DJ. Inhibition of amyloid beta-protein production in neural cells by the serine protease inhibitor AEBSF. Neuron. 1996 Jul;17(1):171-9. PubMed PMID: 8755488.

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